molecular formula C12H20ClNO2 B14082846 11-Isocyanatoundecanoyl chloride CAS No. 10260-01-2

11-Isocyanatoundecanoyl chloride

Cat. No.: B14082846
CAS No.: 10260-01-2
M. Wt: 245.74 g/mol
InChI Key: QERZCSWAIXSJOQ-UHFFFAOYSA-N
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Description

11-Isocyanatoundecanoyl chloride is a versatile heterobifunctional reagent featuring two highly reactive moieties: an isocyanate and an acyl chloride. This structure makes it an invaluable tool in polymer science and materials research for creating novel polyurethanes, polyamides, and other advanced materials. The long, 11-carbon alkyl chain provides flexibility and influences the final material's properties. Its primary research value lies in its role as a crosslinking agent and a building block for dendrimers and functionalized surfaces. The mechanism of action involves the acyl chloride group reacting readily with hydroxyl or amine groups to form ester or amide linkages, respectively, while the isocyanate group reacts with hydroxyl groups to form urethane (carbamate) linkages. This sequential reactivity allows for the controlled synthesis of complex macromolecular architectures. For instance, it has been used in the synthesis of functionalized graphene oxide-polyurethane composites, where it acts as a key linker molecule source . Researchers utilize this compound to modify surfaces, develop new coatings with tailored properties, and create hydrogels with specific mechanical strength. The compound must be handled under inert, anhydrous conditions due to the sensitivity of both functional groups to moisture. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10260-01-2

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

11-isocyanatoundecanoyl chloride

InChI

InChI=1S/C12H20ClNO2/c13-12(16)9-7-5-3-1-2-4-6-8-10-14-11-15/h1-10H2

InChI Key

QERZCSWAIXSJOQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN=C=O)CCCCC(=O)Cl

Origin of Product

United States

Contextualization Within Bifunctional Organic Reagents

Bifunctional organic reagents are molecules that contain two distinct reactive sites. exlibrisgroup.com These reagents are of significant interest in organic synthesis as they allow for the construction of complex molecules in a more efficient and atom-economical manner. exlibrisgroup.com They can be classified as either homobifunctional, containing two identical functional groups, or heterobifunctional, containing two different functional groups. researchgate.net

11-Isocyanatoundecanoyl chloride falls into the category of heterobifunctional linkers. researchgate.net The differential reactivity of the isocyanate and acyl chloride groups allows for selective reactions. For instance, the acyl chloride can be reacted with a nucleophile at a lower temperature, leaving the isocyanate group intact for a subsequent reaction under different conditions. This orthogonal reactivity is a key advantage in multi-step syntheses, such as in bioconjugation and polymer chemistry. nih.govescholarship.org

The long aliphatic chain of this compound also imparts specific properties, such as potential surface activity and the ability to form self-assembled monolayers (SAMs) on various substrates. ethz.ch

Historical Perspectives on Isocyanate and Acyl Chloride Chemistry

The chemistry of isocyanates and acyl chlorides has a rich history, with their discoveries dating back to the 19th century.

Isocyanate Chemistry: The first synthesis of an isocyanate was achieved by Charles-Adolphe Wurtz in 1848. However, the major breakthrough in isocyanate chemistry came in 1937 when Otto Bayer and his team at I.G. Farben discovered that diisocyanates could react with diols to produce polyurethanes. tandfonline.com This discovery laid the foundation for the modern polyurethane industry, which produces a vast array of materials including foams, elastomers, coatings, and adhesives. ethz.chtandfonline.com The primary industrial method for producing isocyanates involves the reaction of amines with phosgene (B1210022). sigmaaldrich.com

Acyl Chloride Chemistry: Acyl chlorides were also first synthesized in the 19th century. They are typically prepared by reacting carboxylic acids with reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride ((COCl)2). fishersci.comtandfonline.com Their high reactivity has made them indispensable reagents in organic synthesis for the introduction of acyl groups, a process known as acylation. nih.gov

Rationale for Research on 11 Isocyanatoundecanoyl Chloride in Modern Organic Synthesis

Established Synthetic Routes to Isocyanatoundecanoyl Chloride Derivatives

Traditional synthetic pathways to compounds like this compound rely on well-established, robust chemical transformations. These routes typically involve the chlorination of the carboxylic acid and the conversion of the amine to an isocyanate, often using phosgene (B1210022) or its derivatives.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. core.ac.uk This reaction enhances the electrophilicity of the carbonyl carbon, making the acyl chloride a versatile intermediate for acylation reactions. libretexts.org For the synthesis of this compound, the carboxylic acid group of a suitable precursor must be chlorinated.

Several common reagents are employed for this purpose, each with its own advantages and byproducts.

Thionyl Chloride (SOCl₂) : This is one of the most common reagents for preparing acyl chlorides. It reacts with a carboxylic acid to produce the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture. google.com

Oxalyl Chloride ((COCl)₂) : Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often used for more sensitive substrates. The reaction is typically catalyzed by dimethylformamide (DMF). orgsyn.org

Phosphorus Pentachloride (PCl₅) : This solid reagent reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃). google.com The separation of the product from POCl₃ requires fractional distillation. google.com

Phosphorus Trichloride (PCl₃) : Another option is phosphorus trichloride, which yields phosphorous acid as a byproduct. mdpi.com

The choice of chlorinating agent depends on the specific requirements of the synthetic sequence, particularly the compatibility with the other functional group present in the molecule.

Table 1: Common Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Phase Key Characteristics
Thionyl Chloride SOCl₂ SO₂, HCl Liquid Gaseous byproducts simplify purification. google.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Liquid Milder conditions, often used with a DMF catalyst. orgsyn.org
Phosphorus Pentachloride PCl₅ POCl₃, HCl Solid Vigorous reaction; requires distillation for purification. google.com

The industrial standard for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂), a process known as phosgenation. wikipedia.orgresearchgate.net This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. wikipedia.org

The phosgenation process can be carried out in two stages:

Cold Phosgenation : The amine reacts with phosgene at low temperatures (0-70°C) to form the carbamoyl chloride and amine hydrochloride. orgsyn.org

Hot Phosgenation : The reaction mixture is heated (80-200°C) to decompose the carbamoyl chloride and amine hydrochloride into the final isocyanate product. orgsyn.org

Due to the high toxicity of phosgene gas, safer alternatives have been developed for laboratory-scale synthesis. acs.orgnih.gov Triphosgene, a solid and stable crystalline compound, can be used as a phosgene substitute, generating phosgene in situ. acs.orgnih.gov

In the context of amino acids, phosgenation can lead to the formation of N-carboxyanhydrides (NCAs), which are cyclic structures that can be considered activated forms of the amino acid. wikipedia.orgacs.orgnih.govgoogle.com

The synthesis of this compound from 11-aminoundecanoic acid requires a carefully planned sequence to manage the reactivity of the two functional groups. Two primary sequential routes are plausible:

Route A: Isocyanate Formation followed by Acyl Chloride Formation

Phosgenation of the Amine : 11-aminoundecanoic acid is reacted with phosgene or a phosgene equivalent. This would convert the terminal amino group into an isocyanate group, yielding 11-isocyanatoundecanoic acid.

Chlorination of the Carboxylic Acid : The resulting 11-isocyanatoundecanoic acid is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride to convert the carboxylic acid into the acyl chloride. A significant challenge in this step is the potential for the newly formed isocyanate group to react with the chlorinating agent or undergo side reactions under the reaction conditions.

Route B: Carboxylic Acid Chlorination followed by Isocyanate Formation

Protection of the Amine : The amino group of 11-aminoundecanoic acid is first protected to prevent it from reacting in the subsequent step. This could be achieved by forming a salt (e.g., hydrochloride) or through acylation. google.comgoogle.com

Chlorination of the Carboxylic Acid : The carboxylic acid group of the N-protected amino acid is then converted to the acyl chloride using a suitable chlorinating agent.

Deprotection and Isocyanate Formation : The protecting group on the nitrogen is removed, and the resulting aminoacyl chloride is then converted to the isocyanatoacyl chloride via phosgenation. The stability of the aminoacyl chloride intermediate is a critical factor in this route. core.ac.uk

Another approach within this route involves converting an N-acyl amide precursor directly to the acyl isocyanate using oxalyl chloride. orgsyn.orggoogle.com For example, an 11-amido-undecanoyl chloride could potentially be converted to the target compound.

Novel and Green Chemistry Approaches to this compound Synthesis

In response to the growing demand for more environmentally friendly chemical processes, research has focused on developing novel synthetic methods that avoid hazardous reagents and minimize waste. nih.gov

A key focus of green chemistry in isocyanate synthesis is the development of non-phosgene routes. These methods often rely on sophisticated catalysts to achieve high selectivity and yield.

Reductive Carbonylation : This method involves the carbonylation of nitro-compounds using carbon monoxide in the presence of transition metal catalysts, such as palladium or rhodium complexes. google.com For the synthesis of the target molecule, this would require 11-nitroundecanoic acid as a starting material.

Thermal Decomposition of Carbamates : Isocyanates can be generated by the thermal decomposition of carbamates, which can be synthesized from amines without using phosgene. google.com Catalysts, often based on metals like zinc, can improve the efficiency of both the carbamate (B1207046) formation and its subsequent decomposition to the isocyanate. google.com

Enzymatic Catalysis : For certain steps, such as the selective acylation of the amino group for protection, enzymatic methods offer a highly selective and green alternative to traditional chemical methods. nih.gov For instance, aminoacylases can catalyze the N-acylation of amino acids in aqueous media. nih.gov

Table 2: Comparison of Isocyanate Synthesis Methods

Method Starting Material Precursor Key Reagents/Catalysts Environmental Considerations
Phosgenation Amine Phosgene, Triphosgene Highly toxic phosgene, corrosive HCl byproduct. wikipedia.orgresearchgate.net
Reductive Carbonylation Nitro Compound CO, Transition Metals (Pd, Rh) Avoids phosgene, but may require high pressures and temperatures. google.com

Bio-derived Solvents : Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or glycerol, are becoming increasingly popular. thieme-connect.com

Ionic Liquids and Deep Eutectic Solvents : These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution and exposure risks. nih.govthieme-connect.com

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that allows for easy product separation. thieme-connect.com

Solvent-Free Reactions : Conducting reactions in the absence of a solvent, for example, using microwave irradiation, can significantly reduce waste and energy consumption. google.com A patent has noted that halogenated solvents like 2,2,2-trifluoroethanol (B45653) are particularly effective for dissolving derivatives of 11-aminoundecanoic acid, which could be relevant for developing more efficient reaction conditions. google.com

By integrating these novel catalytic systems and sustainable solvents, the synthesis of this compound can be made more efficient, selective, and environmentally benign.

Reaction Pathway Elucidation for Isocyanate Functional Group Transformations

The isocyanate group is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgdoxuchem.com The carbon atom of the isocyanate group is electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it the primary site for nucleophilic attack. crowdchem.netchemistrystudent.comsemanticscholar.org

The reaction of the isocyanate moiety with alcohols or amines is fundamental to the formation of polyurethanes and polyureas, respectively.

Urethane (B1682113) Formation: When treated with an alcohol, the isocyanate group of this compound forms a urethane (or carbamate) linkage. wikipedia.orgdoxuchem.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. crowdchem.netnih.gov This is followed by a proton transfer from the alcohol to the nitrogen atom, resulting in the stable urethane product. nih.gov This reaction can proceed without a catalyst, but it is often accelerated by the presence of tertiary amines or organometallic compounds. nih.govresearchgate.net

Urea (B33335) Formation: In the presence of a primary or secondary amine, the isocyanate group readily forms a urea linkage. wikipedia.orgwikipedia.org The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. nih.govcommonorganicchemistry.com This reaction is generally faster than the reaction with alcohols. wikipedia.org If the isocyanate reacts with water, it initially forms an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.comresearchgate.net This newly formed amine can then rapidly react with another isocyanate group to form a urea linkage. researchgate.net

Reactant (Nucleophile)Product Functional GroupGeneral Mechanism
Alcohol (R-OH)UrethaneNucleophilic addition of alcohol to the isocyanate, followed by proton transfer. wikipedia.orgnih.govresearchgate.net
Amine (R-NH₂)UreaNucleophilic addition of amine to the isocyanate, followed by proton transfer. wikipedia.orgdoxuchem.comcommonorganicchemistry.com
Water (H₂O)Amine + CO₂ (initially), then UreaInitial reaction forms a carbamic acid, which decomposes to an amine and CO₂. The amine then reacts with another isocyanate to form a urea. wikipedia.orgresearchgate.net

Under certain conditions, particularly in the presence of specific catalysts or at elevated temperatures, isocyanates can react with themselves. wikipedia.orgresearchgate.net Aliphatic isocyanates can undergo cyclization reactions to form dimers (uretdiones) or trimers (isocyanurates). wikipedia.orgresearchgate.net These self-polymerization pathways can lead to cross-linking in polymerization reactions, affecting the final properties of the material. The trimerization to form a stable six-membered isocyanurate ring is a common reaction used to create rigid polyisocyanurate (PIR) foams. wikipedia.org

Acyl Chloride Functional Group Reaction Mechanisms

The acyl chloride group is a highly reactive derivative of a carboxylic acid. chemistrystudent.comchemistrysteps.com The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. chemistrystudent.comsparkl.me Reactions involving the acyl chloride group typically proceed via a nucleophilic acyl substitution mechanism. chemistrysteps.comcrunchchemistry.co.uk

The reaction of the acyl chloride group with alcohols and amines is a vigorous process that results in the formation of esters and amides, respectively. chemistrystudent.comsavemyexams.com

The general mechanism for nucleophilic acyl substitution is a two-step process: addition followed by elimination. crunchchemistry.co.ukyoutube.com

Nucleophilic Addition: The nucleophile (e.g., the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine) attacks the electrophilic carbonyl carbon. chemguide.co.ukchemguide.co.uk This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.comchemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as a good leaving group. youtube.comchemguide.co.uk A base, sometimes an excess of the amine reactant itself, is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemistrysteps.comchemguide.co.uk

Reaction with Alcohols (Esterification): The reaction with an alcohol is often exothermic and produces an ester and hydrogen chloride gas. chemguide.co.uklibretexts.org

Reaction with Amines (Amidation): The reaction with ammonia (B1221849) or a primary amine is typically violent and yields an amide. chemguide.co.ukchemistrystudent.com Two equivalents of the amine are generally required, as one acts as the nucleophile and the second acts as a base to neutralize the HCl produced, forming an ammonium (B1175870) chloride salt. chemistrystudent.compressbooks.pub

Ester Formation: As detailed above, the reaction of the acyl chloride moiety with an alcohol is a standard method for ester synthesis. sparkl.melibretexts.orgsavemyexams.com This reaction is highly efficient and generally irreversible, in contrast to the equilibrium-limited Fischer esterification using a carboxylic acid. libretexts.org

Anhydride Formation: The acyl chloride can react with a carboxylate salt or a carboxylic acid to form a carboxylic acid anhydride. chemistrysteps.compressbooks.pub The reaction proceeds through the same nucleophilic acyl substitution mechanism, where the carboxylate ion acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. youtube.comjove.com This method is advantageous as it can be used to prepare both symmetrical and mixed anhydrides. chemistrysteps.com When reacting with a carboxylic acid directly, a weak base like pyridine (B92270) is typically added to deprotonate the carboxylic acid, enhancing its nucleophilicity, and to neutralize the HCl byproduct. jove.com

Reactant (Nucleophile)Product Functional GroupGeneral Mechanism
Alcohol (R-OH)EsterNucleophilic addition-elimination. libretexts.orgsavemyexams.comdocbrown.info
Amine (R-NH₂)AmideNucleophilic addition-elimination. chemguide.co.ukyoutube.comchemguide.co.uk
Carboxylate (R-COO⁻)Acid AnhydrideNucleophilic addition-elimination. chemistrysteps.comyoutube.comjove.com
Water (H₂O)Carboxylic AcidNucleophilic addition-elimination (hydrolysis). chemistrysteps.comsavemyexams.com

Intramolecular Cyclization and Side Reaction Analysis of this compound

Given the presence of two reactive electrophilic centers in this compound, several side reactions are possible, particularly in the presence of nucleophilic contaminants like water.

Hydrolysis: Both functional groups can undergo hydrolysis.

The acyl chloride group reacts readily with water to form the corresponding carboxylic acid (11-isocyanatoundecanoic acid) and HCl. chemistrysteps.comsavemyexams.com This reaction is typically rapid.

The isocyanate group reacts with water to form an amine (11-amino-undecanoyl chloride) after the decarboxylation of the intermediate carbamic acid. wikipedia.orgresearchgate.net

The products of these initial hydrolysis reactions are themselves reactive. For example, the carboxylic acid formed from the hydrolysis of the acyl chloride end could potentially react with the isocyanate end of another molecule. Similarly, the amine formed from the hydrolysis of the isocyanate end could attack the acyl chloride of another molecule, leading to amide bond formation and polymerization.

Intramolecular Reactions: Due to the long, flexible eleven-carbon chain separating the two functional groups, intramolecular reactions are sterically possible, though they would compete with intermolecular reactions. Under high-dilution conditions, which favor intramolecular processes, the amine generated from the hydrolysis of the isocyanate could potentially attack the acyl chloride on the same molecule to form a large cyclic lactam. However, in most practical applications, such as polymerization at higher concentrations, intermolecular reactions would be the dominant pathways.

This compound as a Monomer in Advanced Polymer Systems

No specific studies were identified that detail the use of this compound as a primary monomer in the synthesis of advanced polymer systems.

While the isocyanate functionality suggests its potential role in forming polyurethanes and polyureas, no literature was found that specifically describes the synthesis and characterization of linear polymers derived from this compound.

There is a lack of published research on the copolymerization of this compound with other monomers. Such studies would typically include reactivity ratios and characterization of the resulting copolymers, but this information is not available.

Chain Extension and Cross-linking Roles of this compound in Polymer Networks

The dual reactivity of this compound suggests it could function as a chain extender or cross-linking agent. However, no specific examples or research detailing these applications could be located.

Functionalization of Pre-formed Polymers with this compound

The ability to functionalize existing polymers is a key technique in materials science. While the reactive groups of this compound make it a potential candidate for such modifications, no studies detailing these specific applications were found.

No literature was identified that describes the use of this compound in grafting reactions for the surface modification of polymeric materials.

The introduction of specific architectures onto polymer backbones using this compound has not been described in the available scientific literature.

Role of 11 Isocyanatoundecanoyl Chloride in Advanced Materials Research

Design and Synthesis of Functional Materials Utilizing 11-Isocyanatoundecanoyl Chloride

Despite the theoretical potential for this compound to be a key component in functional materials, a review of available research shows a lack of specific examples of its use in the following areas.

No specific studies were identified that detail the synthesis and characterization of surface-active agents or coatings derived directly from this compound. In principle, the long undecanoyl chain could provide the necessary hydrophobic tail for a surfactant, while the reactive ends could be modified to introduce a hydrophilic head group. However, without experimental data, any discussion on its performance as a surfactant or as a component in coatings remains speculative.

Integration of this compound into Supramolecular Assemblies

The use of specific molecules as components in larger, non-covalently bonded supramolecular structures is a sophisticated area of chemical research. The reactive nature of this compound suggests it could be used to modify components for supramolecular chemistry, but again, specific research is lacking.

Detailed studies on non-covalent interactions such as hydrogen bonding, pi-stacking, or host-guest interactions in systems specifically modified by this compound have not been reported in the available literature. Such studies would be essential to understand and design supramolecular systems based on this molecule.

Molecular recognition relies on the precise three-dimensional arrangement of functional groups to selectively bind to other molecules. While one could envision synthesizing host or guest molecules from this compound, there are no published examples of this, nor are there any data tables or detailed research findings to report on its efficacy in this context.

Computational and Theoretical Studies on 11 Isocyanatoundecanoyl Chloride

Quantum Mechanical Simulations of 11-Isocyanatoundecanoyl Chloride Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to model the electronic structure and reactivity of molecules with high accuracy. researchgate.netarxiv.org For a bifunctional molecule like this compound, these simulations can elucidate the distinct and potentially interacting reactivities of the acyl chloride and isocyanate groups.

The reactivity of this compound is governed by the electronic properties of its two functional groups: the acyl chloride (-COCl) and the isocyanate (-NCO).

The acyl chloride group features a carbonyl carbon atom that is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms. chemistrystudent.com This significant partial positive charge on the carbon atom makes it a prime target for nucleophilic attack. chemistrystudent.comyoutube.com Reactions involving this group typically proceed via a nucleophilic addition-elimination mechanism. savemyexams.com

The isocyanate group also contains a highly electrophilic carbon atom, as it is bonded to two very electronegative atoms, nitrogen and oxygen. researchgate.net This makes the isocyanate group susceptible to nucleophilic attack by compounds such as alcohols, amines, or even water. nih.govrsc.org An electron-withdrawing group attached to the isocyanate can further enhance the electrophilicity and reactivity of the carbon atom. nih.gov

Computational studies on analogous molecules like benzoyl chloride and phenyl isocyanate, using methods like Hirshfeld atomic charge analysis, have quantified these electronic effects, confirming the differential charge distributions that drive their reactivity. nih.govnih.gov It is highly probable that the long undecanoyl chain in this compound has a minimal electronic effect on the intrinsic reactivity of these two functional groups.

Table 1: Representative Electronic Properties of Acyl Chloride and Isocyanate Functional Groups from Analogous Systems

Functional GroupKey AtomTypical Calculated Partial Charge (a.u.)HybridizationExpected Reactivity
Acyl Chloride (-COCl)Carbonyl CarbonHigh Positivesp²Nucleophilic Acyl Substitution chemistrystudent.com
Isocyanate (-NCO)Central CarbonHigh PositivespNucleophilic Addition nih.gov

This table presents generalized data based on computational studies of molecules containing these functional groups.

Reaction coordinate mapping is a computational technique used to chart the energy landscape of a chemical reaction as it proceeds from reactants to products. arxiv.org This allows for the identification of transition states, which are the highest energy points along the reaction pathway and are crucial for determining reaction rates. libretexts.org

For this compound, two primary types of reactions can be computationally modeled:

Reactions at the Acyl Chloride: Nucleophilic substitution at the acyl chloride group, for instance with an alcohol to form an ester, proceeds through a tetrahedral intermediate. youtube.com The reaction coordinate would show two transition states, one for the formation of the intermediate and one for its collapse to products with the elimination of a chloride ion. youtube.com The hydrolysis of acyl chlorides is an exceedingly favorable process, producing a carboxylic acid and hydrochloric acid. youtube.comsavemyexams.com

Reactions at the Isocyanate: The reaction of the isocyanate group with an alcohol to form a carbamate (B1207046) is a key reaction in polyurethane chemistry. mdpi.com Computational studies on model systems like phenyl isocyanate and methanol (B129727) have shown that this reaction can be catalyzed and often involves a transition state where alcohol molecules are actively involved in proton transfer, sometimes forming a six-membered ring arrangement. nih.govnih.govmdpi.com The activation free energy for such additions dictates the reaction speed. nih.govnih.gov

Due to the presence of two reactive sites, intramolecular reactions are also a possibility for this compound or its derivatives, which could be modeled to predict the favorability of cyclization versus polymerization under different conditions.

Table 2: Calculated Activation Energies for Reactions of Analogous Isocyanates and Acyl Chlorides

ReactantsNucleophileProduct TypeCalculated Activation Free Energy (kcal/mol)Source
Phenyl IsocyanateEthanolCarbamate~16-20 (uncatalyzed model) nih.govnih.gov
Benzoyl ChlorideMethanolEsterLower than isocyanate reaction nih.govnih.gov

Note: Values are approximate and derived from studies on model systems. The actual values for this compound may vary.

Molecular Dynamics Simulations of this compound in Diverse Environments

While quantum mechanics is ideal for studying the details of a chemical reaction, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into their physical properties and interactions in different environments. nsf.govmdpi.com For a molecule like this compound, with its long, flexible alkyl chain, MD simulations are particularly useful. researchgate.net

MD simulations could predict how these molecules behave in various solvents. In a non-polar solvent, the long undecanoyl chains might interact favorably with the solvent, while the polar functional groups might aggregate. In an aqueous solution, the hydrophobic alkyl chains would likely lead to aggregation to minimize contact with water, potentially forming micelles or other complex structures. This aggregation behavior could influence the accessibility and reactivity of the acyl chloride and isocyanate functional groups.

Studies on similar long-chain isocyanates and polyisocyanates have used MD simulations to understand their phase behavior, viscosity, and aggregation tendencies. nsf.govuni-due.de These simulations rely on force fields, such as TraPPE or GAFF, which are sets of parameters that describe the potential energy of the system. nsf.gov Such simulations can predict critical properties like vapor-liquid equilibrium, which are useful for process design. nsf.gov

Prediction of Novel Reaction Pathways and Derivatives of this compound

Computational chemistry can be a predictive tool, suggesting novel reaction pathways and the properties of yet-unsynthesized derivatives. mdpi.comrsc.org

Given its bifunctional nature, this compound is a versatile building block. Computational models could be used to explore several possibilities:

Intramolecular Reactions: Under certain conditions, the molecule could potentially undergo an intramolecular reaction. For example, if the acyl chloride is first converted to a more nucleophilic group, it could then attack the isocyanate at the other end of the chain, leading to a large cyclic compound.

Polymerization: this compound is an ideal monomer for creating novel polyamides or polyurethanes. By reacting the acyl chloride of one monomer with a nucleophile introduced to the isocyanate of another, various polymer architectures could be designed. Computational studies could predict the properties of these hypothetical polymers.

Heterocycle Synthesis: Acyl chlorides and isocyanates are known to participate in cycloaddition reactions to form various heterocyclic compounds, such as oxazoles. researchgate.net Theoretical studies could predict the feasibility and regioselectivity of such reactions for this compound with different reaction partners.

Novel Derivatives: The reactivity of both functional groups allows for the computational design of a wide array of derivatives. researchgate.net For example, reaction with an amino acid would yield a complex molecule with a peptide bond at one end and a urea (B33335) linkage at the other. Modern approaches, including machine learning, can be trained on computational and experimental data to predict the properties of such novel derivatives, for instance, their potential use in drug delivery systems. rsc.org

Advanced Characterization and Analytical Techniques for 11 Isocyanatoundecanoyl Chloride Research

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for probing the molecular structure of 11-isocyanatoundecanoyl chloride and observing its chemical transformations in real-time.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, distinct signals corresponding to the various methylene (B1212753) groups of the undecanoyl chain would be expected. The protons closest to the electron-withdrawing acyl chloride and isocyanate groups would exhibit downfield chemical shifts compared to those in the middle of the aliphatic chain. For instance, the methylene group adjacent to the acyl chloride (α-CH₂) would likely appear at a chemical shift (δ) around 2.8-3.0 ppm, while the methylene group adjacent to the isocyanate group (α'-CH₂) would resonate at approximately 3.2-3.4 ppm. The remaining methylene protons would produce a complex multiplet in the region of 1.2-1.7 ppm.

¹³C NMR provides further structural confirmation. The carbonyl carbon of the acyl chloride would be observed significantly downfield, typically in the range of 170-175 ppm. The carbon of the isocyanate group is also characteristically deshielded, appearing around 120-125 ppm. The carbons of the aliphatic chain would resonate at various positions between 20 and 45 ppm.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the undecanoyl backbone.

¹H NMR Chemical Shift (δ) Assignments (Predicted) ¹³C NMR Chemical Shift (δ) Assignments (Predicted)
Proton Approximate Chemical Shift (ppm)
-CH₂-C(O)Cl2.8 - 3.0
-CH₂-NCO3.2 - 3.4
Internal -CH₂-1.2 - 1.7

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups present in this compound. The distinct vibrational frequencies of the isocyanate (-NCO) and acyl chloride (-C(O)Cl) moieties provide unambiguous evidence of the compound's structure.

In an IR spectrum, the isocyanate group exhibits a strong, sharp absorption band in the region of 2250-2280 cm⁻¹. This peak is highly characteristic and serves as a primary indicator of the presence of the isocyanate functionality. The acyl chloride's carbonyl group gives rise to a strong absorption band at a higher frequency than a typical ketone, usually appearing between 1785 and 1815 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretch of the isocyanate group can also be observed in the Raman spectrum, often in the same general region as the IR absorption.

These techniques are also invaluable for monitoring reactions. For example, during the polymerization or derivatization of this compound, the disappearance of the characteristic isocyanate and acyl chloride peaks can be tracked to determine the extent of the reaction.

Functional Group Vibrational Mode Typical IR Absorption (cm⁻¹) Typical Raman Shift (cm⁻¹)
Isocyanate (-NCO)Asymmetric Stretch2250 - 2280 (Strong, Sharp)2250 - 2280
Acyl Chloride (-C(O)Cl)Carbonyl Stretch1785 - 1815 (Strong)1785 - 1815
Methylene (-CH₂-)C-H Stretch2850 - 29602850 - 2960

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for identifying its reaction products. Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the nature of the analyte.

The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can also provide structural information. For instance, cleavage adjacent to the carbonyl group or the isocyanate group would result in characteristic fragment ions.

When this compound is used in synthesis, MS is instrumental in confirming the structure of the resulting products. For example, if it is reacted with an alcohol, the mass spectrum of the product would show a molecular ion peak corresponding to the addition of the alcohol molecule and the loss of HCl. Similarly, reaction with an amine would result in a product with a molecular weight corresponding to the formation of a urea (B33335) linkage.

Chromatographic Separations and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from starting materials and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized for the quantitative analysis and purity assessment of this compound. The choice between these techniques often depends on the thermal stability and volatility of the compound and its derivatives.

Given its reactive nature, particularly the acyl chloride group, derivatization may be necessary for robust GC analysis to prevent degradation in the hot injector or on the column. For instance, reaction with a stable alcohol could convert the acyl chloride to a less reactive ester, which can then be analyzed by GC.

HPLC is often a more suitable technique for the direct analysis of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, can effectively separate the compound from more polar or less polar impurities. A UV detector can be used for detection, as the functional groups may provide some UV absorbance. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to derivatives)

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the resulting macromolecules. GPC separates molecules based on their hydrodynamic volume in solution.

This technique is not used to analyze the monomer itself but is crucial for its polymeric derivatives. GPC provides information on the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymer. For instance, a narrow PDI indicates a more uniform polymer chain length, which can lead to more predictable material properties. lcms.cz

The choice of eluent and column for GPC analysis depends on the solubility of the polymer. For example, polymers derived from this compound might be soluble in organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which would then be used as the mobile phase.

Parameter Description Significance in Polymer Characterization
Number-Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like brittleness and flow.
Weight-Average Molecular Weight (Mw) An average that takes into account the contribution of each polymer chain to the overall mass of the sample.Relates to properties like strength and toughness.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn).A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer.

Real-Time In-Situ Reaction Monitoring Techniques for this compound Transformations

The study of this compound's reactivity and its transformations into various derivatives necessitates advanced analytical methods that can track the chemical changes as they happen. Real-time, in-situ monitoring techniques are invaluable for this purpose, providing a continuous stream of data from within the reaction vessel without the need for sample extraction. This approach offers deep insights into reaction kinetics, the formation of transient intermediates, and the influence of various process parameters.

For a bifunctional molecule like this compound, which possesses both a reactive isocyanate (-NCO) group and an acyl chloride (-COCl) group, in-situ monitoring is particularly crucial for understanding the selective transformation of one group in the presence of the other. Spectroscopic techniques are the cornerstone of such real-time analyses.

Spectroscopic Methods for In-Situ Monitoring

In-situ spectroscopy allows for the direct observation of changes in the concentrations of reactants, intermediates, and products during a chemical reaction. For the transformations of this compound, infrared (IR) spectroscopy is an especially powerful tool.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction mixture, is a primary technique for monitoring reactions involving isocyanates. researchgate.netmt.com The principle lies in tracking the intensity of characteristic vibrational bands in the infrared spectrum over time.

The most significant and easily distinguishable band for monitoring the reactions of this compound is the strong, sharp absorption peak of the isocyanate group's asymmetric stretching vibration, which appears around 2270 cm⁻¹. researchgate.net The disappearance of this peak is a direct measure of the consumption of the isocyanate moiety.

Simultaneously, the acyl chloride group exhibits a characteristic carbonyl (C=O) stretching band at a higher frequency than typical ketones or esters, usually in the range of 1785-1815 cm⁻¹. Monitoring this band, alongside the isocyanate peak, allows for a comprehensive understanding of the molecule's transformations. For instance, in a reaction where only the isocyanate group is intended to react, the intensity of the acyl chloride peak should remain constant.

The following table summarizes the key infrared absorption frequencies relevant to monitoring the transformations of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in In-Situ Monitoring
Isocyanate (-NCO)Asymmetric Stretch~2270Primary indicator of isocyanate consumption. researchgate.net
Acyl Chloride (-COCl)Carbonyl (C=O) Stretch~1785-1815Monitors the integrity or reaction of the acyl chloride group.
Urethane (B1682113) (-NHCOO-)Carbonyl (C=O) Stretch~1700-1730Appearance indicates the formation of a urethane linkage from the isocyanate group.
Amide (-CONH-)Carbonyl (C=O) Stretch~1650-1680Appearance indicates the formation of an amide from the acyl chloride group.

Case Study: Urethanization Reaction

Consider the reaction of this compound with an alcohol to selectively form a urethane while preserving the acyl chloride group. An in-situ FTIR-ATR probe would be inserted into the reaction vessel, and spectra would be collected at regular intervals.

The data table below simulates the kind of information that would be gathered during such a reaction, tracking the changes in absorbance of the key functional groups over time.

Time (minutes)Absorbance at 2270 cm⁻¹ (-NCO)Absorbance at 1800 cm⁻¹ (-COCl)Absorbance at 1720 cm⁻¹ (Urethane C=O)
01.000.850.00
100.750.850.25
200.500.840.50
300.250.850.75
400.050.850.95
500.000.841.00

From this data, researchers can determine the reaction's endpoint (when the isocyanate peak disappears), calculate the reaction rate, and confirm the stability of the acyl chloride group under the chosen reaction conditions. This level of process understanding is critical for optimizing reaction parameters such as temperature, catalyst loading, and reactant addition rates to ensure high yield and purity of the desired product. mt.com

Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRAS):

For studying reactions occurring at surfaces or interfaces, such as in heterogeneous catalysis, PM-IRAS is a highly sensitive technique. acs.orgpsu.edunih.gov It can provide direct evidence for the formation of surface-bound species. While less common for bulk liquid-phase reactions, it would be an essential tool if this compound were used in surface modification or polymerization initiated from a solid support. The technique's ability to distinguish between species in the bulk medium and those adsorbed on a surface is a key advantage. acs.org

By employing these real-time, in-situ monitoring techniques, a detailed and dynamic picture of the chemical transformations of this compound can be constructed. This data-rich approach accelerates research and development by providing a fundamental understanding of the compound's reactivity, enabling precise control over its chemical modifications.

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